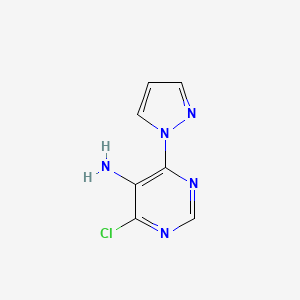

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

Vue d'ensemble

Description

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound with the molecular weight of 180.6 . It is a solid powder that should be stored at 2-8°C . The IUPAC name for this compound is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .

Molecular Structure Analysis

The InChI code for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a solid powder with a molecular weight of 180.6 . It should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques : Studies have demonstrated various synthesis techniques for pyrazole derivatives, including the cyclization of aminoazoles and amidines, highlighting the structural diversity and complexity achievable with this chemical framework. For instance, the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine through cyclization and catalytic hydrogenation processes has been detailed, illustrating the methodological advancements in obtaining pyrazole-containing compounds (J. Svete et al., 2015).

Crystallographic Studies : The structural elucidation of pyrazole derivatives has been accomplished using X-ray crystallography, revealing the molecular geometry and intermolecular interactions critical for understanding their biological activities. This includes the characterization of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives, providing insights into their geometric parameters and theoretical physical and chemical properties (A. Titi et al., 2020).

Biological Activities

Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have shown significant biological activities against various cancer cell lines and microbial strains. The antitumor, antifungal, and antibacterial pharmacophore sites of these compounds have been identified, emphasizing their potential as therapeutic agents (A. Titi et al., 2020).

Anti-Tubercular and Antimicrobial Evaluation : Novel nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs have been synthesized and evaluated for their anti-tubercular and antimicrobial potentials. These studies highlight the importance of structural optimization for enhancing biological activity against specific targets, such as Mycobacterium tuberculosis (B. Vavaiya et al., 2022).

Anticancer and Anti-inflammatory Activities : Research into pyrazolopyrimidine derivatives has also explored their potential as anticancer and anti-inflammatory agents, demonstrating the versatile biological activities that can be achieved with modifications to the pyrazole core. This includes the development of compounds with pronounced activity against cancer cell lines and inflammation (A. Rahmouni et al., 2016; A. El-Dean et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-chloro-6-pyrazol-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-5(9)7(11-4-10-6)13-3-1-2-12-13/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWNPMFSFQCQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)

![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)

![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)